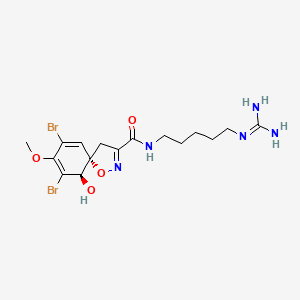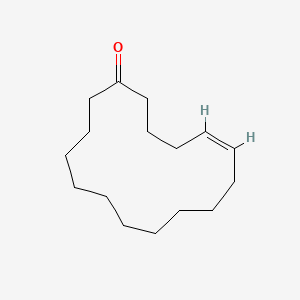
5-Cyclohexadecen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C₁₆H₂₈O. It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
Scientific Research Applications
5-Cyclohexadecen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reaction mechanisms.
Biology: Its musk scent properties make it useful in olfactory research and studies on scent perception.
Medicine: Research into its potential therapeutic applications, such as its use in drug delivery systems due to its lipophilic nature.
Preparation Methods
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthetic route involves:
Chlorination: Cyclododecanone is reacted with a chlorinating agent to produce alpha-chlorocyclododecanone.
Grignard Reaction: The alpha-chlorocyclododecanone is then reacted with vinyl magnesium chloride to form 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: This intermediate undergoes an oxy-Cope rearrangement to yield 5-cyclohexadecenone.
Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated analogs or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the carbonyl group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Mechanism of Action
The mechanism of action of 5-cyclohexadecenone primarily involves its interaction with olfactory receptors. The compound’s musk scent is detected by specific receptors in the olfactory system, triggering a sensory response. The molecular targets include olfactory receptor proteins that bind to the compound, initiating a signal transduction pathway that results in the perception of the musk scent.
Comparison with Similar Compounds
5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk scent with a comparable chemical structure.
Cyclohexadecanone: The saturated analog of 5-cyclohexadecenone, lacking the double bond.
These compounds share similar olfactory properties but differ in their chemical structures and sources, with 5-cyclohexadecenone being a synthetic analog.
Properties
CAS No. |
21944-95-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(5Z)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6- |
InChI Key |
ABRIMXGLNHCLIP-VURMDHGXSA-N |
Isomeric SMILES |
C1CCCCCC(=O)CCC/C=C\CCCC1 |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
| 37609-25-9 | |
Synonyms |
5-cyclohexadecen-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


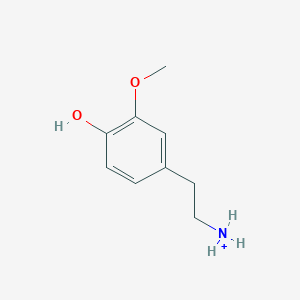
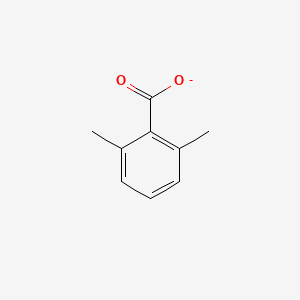
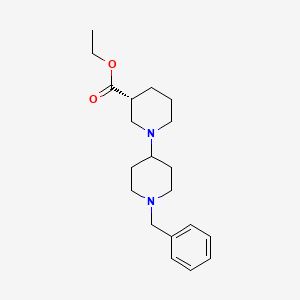

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
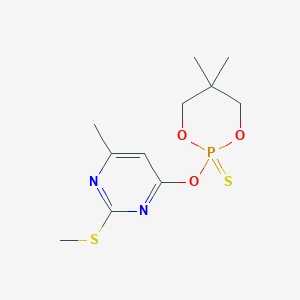

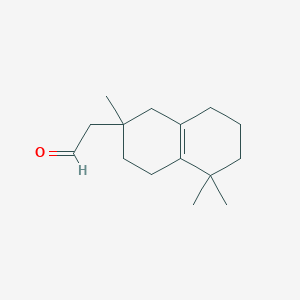


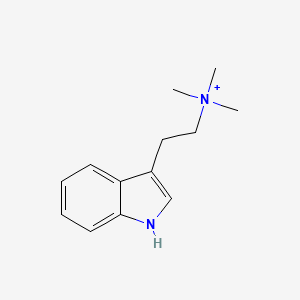
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)
